Home > Products > Screening Compounds P48790 > GLP-1(7-36) Acetate
GLP-1(7-36) Acetate -

GLP-1(7-36) Acetate

Catalog Number: EVT-13580343
CAS Number:
Molecular Formula: C151H230N40O47
Molecular Weight: 3357.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide-1 (7-36) acetate is a significant intestinal hormone that plays a crucial role in glucose metabolism. It is primarily known for stimulating glucose-induced insulin secretion from pancreatic beta cells, thereby contributing to glucose homeostasis. This peptide is derived from the proglucagon gene, which undergoes post-translational modifications to produce various forms of glucagon-like peptide-1, including the biologically active form, glucagon-like peptide-1 (7-36) amide. The acetate form enhances the stability and bioavailability of the peptide in therapeutic applications, particularly for treating type 2 diabetes mellitus.

Source

Glucagon-like peptide-1 (7-36) acetate is synthesized in the intestinal L-cells following nutrient ingestion. The production involves enzymatic cleavage of proglucagon by prohormone convertases, specifically prohormone convertase 1. The major circulating form of this peptide in humans is glucagon-like peptide-1 (7-36) amide, which can be further modified to its acetate form for enhanced pharmacological properties .

Classification

Glucagon-like peptide-1 (7-36) acetate belongs to a class of incretin hormones that are critical for insulin regulation. It is classified as a peptide hormone and falls under the category of antidiabetic agents due to its insulinotropic effects. Its primary function is to enhance insulin secretion in response to elevated blood glucose levels, making it a target for diabetes treatment .

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-1 (7-36) acetate typically employs solid-phase peptide synthesis techniques, particularly Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids while protecting functional groups to ensure correct sequence assembly.

Technical Details

The synthesis process involves several key steps:

  1. Amino Acid Coupling: The first 29 amino acid residues are coupled using approximately three equivalents of each Fmoc-amino acid along with coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole).
  2. N-terminal Modification: The N-terminal histidine is coupled using Boc-histidine with specific reagents.
  3. Purification: The synthesized peptide is purified using reverse-phase high-performance liquid chromatography (HPLC), employing gradient elution with acetic acid and acetonitrile .
Molecular Structure Analysis

Structure

The molecular structure of glucagon-like peptide-1 (7-36) acetate consists of a chain of 30 amino acids with a specific sequence that contributes to its biological activity. The sequence is as follows:

His Ala Glu Gly Thr Phe Thr Ser Asp Val Ser Ser Tyr Leu Glu Gly Gln Ala Ala Lys Glu Phe Ile Ala Trp Leu Val Lys Aib Arg NH2\text{His Ala Glu Gly Thr Phe Thr Ser Asp Val Ser Ser Tyr Leu Glu Gly Gln Ala Ala Lys Glu Phe Ile Ala Trp Leu Val Lys Aib Arg NH}_2

Data

The molecular formula for glucagon-like peptide-1 (7-36) acetate is C149H226N40O45xC2H4O2C_{149}H_{226}N_{40}O_{45}\cdot xC_{2}H_{4}O_{2}, with a molecular weight of approximately 3355.71 g/mol .

Chemical Reactions Analysis

Reactions

Glucagon-like peptide-1 (7-36) acetate undergoes several biochemical reactions:

  1. Insulin Secretion Stimulation: It binds to the glucagon-like peptide-1 receptor on pancreatic beta cells, leading to increased intracellular cyclic adenosine monophosphate levels and subsequent insulin release.
  2. Degradation: In vivo, this peptide is subject to rapid degradation by dipeptidyl peptidase IV, which limits its half-life to approximately 1–2 minutes unless modified .

Technical Details

The degradation pathway involves enzymatic cleavage at specific sites within the peptide structure, which can be mitigated through chemical modifications such as acetylation or incorporation of non-standard amino acids.

Mechanism of Action

Process

The mechanism by which glucagon-like peptide-1 (7-36) acetate exerts its effects primarily involves:

  1. Receptor Binding: Upon binding to the glucagon-like peptide-1 receptor, it activates G-protein coupled signaling pathways.
  2. Signal Transduction: This activation leads to increased levels of cyclic adenosine monophosphate and calcium ions within the cell, promoting insulin secretion from beta cells.
  3. Physiological Effects: Beyond insulin secretion, it also inhibits glucagon release, slows gastric emptying, and promotes satiety .

Data

Studies have shown that glucagon-like peptide-1 (7-36) amide significantly enhances insulin secretion in response to glucose loads, demonstrating its role as a potent incretin hormone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and certain organic solvents.

Chemical Properties

  • Stability: The acetate form provides improved stability compared to its unmodified counterparts.
  • Half-life: Approximately 1–2 minutes in circulation without protective modifications.

Relevant Data or Analyses

Research indicates that modifications such as acetylation can significantly enhance the pharmacokinetic profile of glucagon-like peptide-1 (7-36), allowing for prolonged action and reduced frequency of administration .

Applications

Scientific Uses

Glucagon-like peptide-1 (7-36) acetate has several applications in medical science:

  1. Diabetes Treatment: It is utilized in therapies aimed at managing type 2 diabetes mellitus by enhancing insulin secretion and improving glycemic control.
  2. Obesity Management: Due to its effects on satiety and gastric emptying, it is being explored as a treatment option for obesity.
  3. Research Tool: It serves as a valuable tool in research settings for studying metabolic pathways related to glucose homeostasis and insulin regulation .
Introduction to GLP-1(7-36) Acetate in Endocrine and Metabolic Research

Glucagon-like peptide-1(7-36) amide (GLP-1(7-36)) represents the predominant bioactive form of the glucagon-like peptide-1 hormone, playing a pivotal role in postprandial glucose regulation. The acetate salt formulation (GLP-1(7-36) acetate) is a stabilized variant essential for in vitro and preclinical research, designed to overcome the inherent instability of the endogenous peptide while preserving its insulinotropic properties. This modified peptide hormone is synthesized through post-translational processing of proglucagon in intestinal L-cells and pancreatic α-cells, with its acetate formulation enhancing solubility and handling characteristics for experimental applications without altering its core biological functions [4] [8]. As a research compound, GLP-1(7-36) acetate provides crucial insights into incretin physiology and receptor signaling mechanisms, serving as a reference standard for developing therapeutic analogs targeting type 2 diabetes and obesity. Its structural and functional characteristics bridge endogenous hormone physiology and pharmaceutical development, offering a robust tool for investigating metabolic regulation pathways.

Historical Context of GLP-1 Discovery and Structural Elucidation

The identification of GLP-1 originated from investigations into proglucagon processing during the early 1980s. Key milestones include:

  • 1982-1983: Collaborative work by Joel Habener and Svetlana Mojsov identified the proglucagon-derived peptide sequences responsible for insulinotropic activity. They demonstrated that the N-terminally truncated fragment GLP-1(7-37) possessed significantly greater insulin-releasing capacity than the full-length precursor [1] [9].
  • 1987: Jens Juul Holst’s team isolated GLP-1(7-36) amide from human intestine, establishing it as the primary circulating bioactive form (>80% in humans). This form exhibited equipotency with GLP-1(7-37) but greater metabolic stability [1] [7].
  • Structural Characterization: Both bioactive forms share a conserved α-helical structure between residues 13–20 and 24–35, stabilized by a linker region. The amidated C-terminus of GLP-1(7-36) enhances receptor binding affinity compared to non-amidated forms [7] [8].

Table 1: Key Milestones in GLP-1(7-36) Identification

YearDiscoveryResearchersSignificance
1982Proglucagon cDNA cloningBell et al.Revealed GLP-1 and GLP-2 sequences
1983Insulinotropic activity of GLP-1(7-37)Mojsov/HabenerIdentified active core fragment
1987Isolation of GLP-1(7-36) amide from humansHolst et al.Established dominant physiological form
1992GLP-1 receptor cloningThorensEnabled mechanistic studies of signaling

The distinction between pancreatic α-cell processing (yielding glucagon) versus intestinal L-cell processing (yielding GLP-1(7-36) amide) explained tissue-specific functions of proglucagon derivatives [1]. This discovery underscored the endocrine significance of intestinal peptides in glucose homeostasis, fundamentally reshaping understanding of gut-pancreas communication.

Role of GLP-1(7-36) in the Incretin Effect and Glucose Homeostasis

GLP-1(7-36) is a primary mediator of the incretin effect—where oral glucose administration stimulates 2-3 times more insulin secretion than intravenous glucose at identical plasma levels. Its glucose homeostatic functions are multifaceted:

Glucose-Dependent Insulin Secretion

  • Mechanism: GLP-1(7-36) binds pancreatic β-cell GLP-1 receptors (GLP-1R), activating adenylate cyclase → ↑ cAMP → protein kinase A (PKA)/Epac2 → enhanced glucose-dependent insulin exocytosis [3] [7].
  • Glucose Sensing: Insulinotropic activity occurs only at blood glucose >4 mM, minimizing hypoglycemia risk—a critical therapeutic advantage over sulfonylureas [3] [8].

Glucagon Suppression

  • Inhibits α-cell secretion at hyperglycemic levels (>6 mM glucose) but preserves counter-regulatory responses during hypoglycemia [3] [8].

Additional Metabolic Actions

  • Gastric Emptying: Slows intestinal transit rate, reducing postprandial glucose spikes [4].
  • Satiety Promotion: Central nervous system GLP-1R activation reduces food intake via hypothalamic nuclei [6] [8].
  • β-Cell Trophic Effects: Enhances insulin biosynthesis, β-cell proliferation, and resistance to apoptosis [7] [9].

Table 2: Metabolic Functions of GLP-1(7-36) in Glucose Homeostasis

FunctionMechanismPhysiological Impact
Insulin secretioncAMP/PKA-mediated exocytosisGlucose-lowering without hypoglycemia
Glucagon suppressionSomatostatin-dependent & direct α-cell inhibitionReduces hepatic glucose output
Gastric emptying delayVagal nerve inhibitionAttenuates postprandial glycemia
β-cell mass expansionPI3K/Akt & CREB signalingLong-term preservation of insulin output
Appetite regulationHypothalamic GLP-1R activationReduces caloric intake and body weight

The acetate salt formulation retains these properties in experimental settings, enabling reproducible investigation of receptor binding kinetics and intracellular signaling pathways [10].

Rationale for Acetylation: Stability and Bioactivity Enhancement

Native GLP-1(7-36) has an extremely short plasma half-life (<2 minutes) due to rapid enzymatic degradation and renal clearance. The acetate formulation addresses these limitations for research applications:

Degradation Mechanisms of Native GLP-1(7-36)

  • Dipeptidyl Peptidase-4 (DPP-4): Cleaves N-terminal His⁷-Ala⁸ dipeptide → inactive GLP-1(9-36) amide (>80% degradation before reaching circulation) [3] [8].
  • Neutral Endopeptidase 24.11 (NEP): Hydrolyzes internal peptide bonds (e.g., Tyr¹⁹-Leu²⁰) [8].
  • Renal Clearance: Low molecular weight (≈3.3 kDa) enables glomerular filtration [8].

Acetate Salt Advantages

  • Enhanced Solubility: Acetic acid buffering maintains peptide solubility in aqueous experimental buffers (e.g., ≥1 mg/mL in water [10]).
  • pH Stabilization: Prevents aggregation/fibrillation at neutral pH, preserving structural integrity during storage [5] [10].
  • Bioactivity Preservation: Maintains receptor affinity (Kd = 204 pM for rat GLP-1R) and insulinotropic potency comparable to endogenous peptide [7] [10].

Table 3: Structural Features and Stabilization Strategies for GLP-1(7-36) Acetate

Structural ElementVulnerabilityAcetate Stabilization Effect
N-terminal (His⁷-Ala⁸)DPP-4 cleavage siteUnprotected—requires DPP-4 inhibitors in assays
α-helix (residues 13–35)pH-dependent aggregationBuffering maintains monomeric state
C-terminal amide (Arg³⁶)Enzymatic hydrolysisEnhanced conformational stability
Lys²⁶ residueChemical modification siteFree ε-amino group for conjugation studies

Unlike therapeutic analogs (e.g., liraglutide with fatty acid acylation, exendin-4 with DPP-4 resistance), the acetate salt modifies only the counterion—not the peptide sequence—making it ideal for studying native GLP-1(7-36) bioactivity [5] [9]. This allows researchers to explore:

  • GLP-1R signaling kinetics without pharmacokinetic confounders
  • Synergistic interactions with other incretin hormones (e.g., GIP)
  • Neuroprotective effects in CNS models [10]

Properties

Product Name

GLP-1(7-36) Acetate

IUPAC Name

acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C151H230N40O47

Molecular Weight

3357.7 g/mol

InChI

InChI=1S/C149H226N40O45.C2H4O2/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87;1-2(3)4/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158);1H3,(H,3,4)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-;/m0./s1

InChI Key

BCNDXSMWLGNKFT-AMEUXXCWSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.